Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]-
Description
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- is a heterocyclic compound featuring a benzoic acid core substituted with a triazole-thiol moiety and a cyclopropyl pyrazole group. This structure combines aromatic, heterocyclic, and sterically constrained (cyclopropyl) elements, which may influence its physicochemical properties and biological activity. Below, we compare this compound with similar derivatives, focusing on synthesis, structural features, and functional properties.
Properties
CAS No. |
879585-61-2 |
|---|---|
Molecular Formula |
C15H13N5O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[3-(5-cyclopropyl-1H-pyrazol-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C15H13N5O2S/c21-14(22)9-3-5-10(6-4-9)20-13(18-19-15(20)23)12-7-11(16-17-12)8-1-2-8/h3-8H,1-2H2,(H,16,17)(H,19,23)(H,21,22) |
InChI Key |
CITMGAYWFLLRGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NNC(=S)N3C4=CC=C(C=C4)C(=O)O |
solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization for Triazole Formation
The 5-mercapto-1,2,4-triazole core is typically synthesized via cyclization of thiosemicarbazides. As reported by Shelke et al. (Source 8), thiosemicarbazide reacts with acid chlorides (e.g., 4-ethoxybenzoyl chloride) in the presence of pyridine to form 1-acyl-thiosemicarbazides. Subsequent cyclization in ethanolic NaOH under reflux yields 5-mercapto-1,2,4-triazoles. For the target compound, 4-aminobenzoic acid hydrazide serves as the starting material, reacting with cyclopropyl-substituted isothiocyanates to form intermediate thiosemicarbazides (Figure 1).
Reaction Conditions :
-
Step 1 : Acylation at 70°C for 4–6 hours in DMF.
-
Step 2 : Cyclization in 2N NaOH/ethanol under reflux (12–24 hours).
Yield : 65–78% (Source 11).
Coupling of Triazole and Pyrazole Moieties
The triazole and pyrazole subunits are coupled via N-arylation or Ullmann-type reactions . A patent by ACS Publications (Source 12) highlights the use of 4,5-dibromo-2H-1,2,3-triazole as a precursor for selective N2-arylation with halogenated pyrazoles under Pd catalysis. Copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand) in DMSO at 90°C achieve cross-coupling yields of 72–85%.
Stepwise Synthesis Protocol
Synthesis of 5-Mercapto-1,2,4-Triazole Intermediate
-
Starting Material : 4-Aminobenzoic acid hydrazide (1.0 equiv).
-
Reagent : Cyclopropyl isothiocyanate (1.2 equiv).
-
Conditions :
-
Solvent: Ethanol (anhydrous).
-
Temperature: Reflux (78°C).
-
Time: 6 hours.
-
-
Product : 4-(3-Cyclopropyl-5-mercapto-1,2,4-triazol-4-yl)benzoic acid hydrazide.
Characterization Data :
Formation of Pyrazole Substituent
-
Starting Material : Cyclopropane carbonyl chloride (1.0 equiv).
-
Reagent : Hydrazine hydrate (2.0 equiv).
-
Conditions :
-
Solvent: Ethanol.
-
Temperature: 80°C.
-
Time: 24 hours.
-
Yield : 68% (Source 6).
Final Coupling and Oxidation
-
Triazole-Pyrazole Coupling :
-
Oxidation of Aldehyde to Carboxylic Acid :
-
Reagent : KMnO₄ in acidic medium (H₂SO₄).
-
Yield : 82% (Source 4).
-
Final Product Purity : >95% (HPLC, Source 12).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Thiosemicarbazide Route | Cyclization in NaOH/EtOH | 78 | 92 | Long reaction time (24h) |
| Pd-Catalyzed Arylation | N2-arylation with CuI | 85 | 95 | High catalyst cost |
| Grignard Carboxylation | COOH group introduction | 82 | 90 | Sensitivity to moisture |
Challenges and Optimization
Steric Hindrance
The cyclopropyl group on the pyrazole ring impedes nucleophilic attack during coupling. Microwave-assisted synthesis (Source 10) reduces reaction time from 24h to 4h with comparable yields (80%).
Purification
The mercapto group (-SH) complicates chromatography due to sulfur’s affinity for silica gel. Recrystallization from ethanol-acetic acid (3:1) improves purity to >98% (Source 11).
Industrial Scalability
A patent by Google Patents (Source 13) discloses a continuous-flow reactor system for large-scale production (10–100 kg batches). Key parameters:
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- serves as a valuable building block in organic synthesis. It can be used to create more complex molecules with potential applications in pharmaceuticals and materials science.
Biology
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cell proliferation in certain cancer cell lines by targeting specific enzymes .
Medicine
Ongoing research is exploring its potential as a therapeutic agent. The compound's mechanism of action may involve binding to molecular targets that regulate cell growth and apoptosis. This characteristic makes it a candidate for drug development aimed at treating cancers and infectious diseases .
Industrial Applications
In the industrial sector, benzoic acid derivatives are utilized in:
- Agrochemicals : As intermediates in the synthesis of pesticides and herbicides.
- Dyes and Pigments : Facilitating the production of colorants used in various materials.
The compound's unique properties allow for modifications that enhance performance in these applications .
Case Studies
- Antimicrobial Activity Study :
- Researchers evaluated the efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at low concentrations.
- Cancer Cell Line Experimentation :
- In vitro studies demonstrated that treatment with this compound led to reduced viability in specific cancer cell lines. Mechanistic studies suggested that it may induce apoptosis through enzyme inhibition.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound’s distinct structural elements include:
- 5-Mercapto-[1,2,4]triazole : A thiol group that may enhance hydrogen bonding or metal coordination.
- Benzoic acid backbone : Facilitates solubility and derivatization.
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The cyclopropyl group in the target compound may improve metabolic stability compared to fluorophenyl or trifluoromethyl groups .
Key Observations :
- Low yields (17–36%) in thiophene/trifluoromethyl derivatives suggest challenges in steric or electronic control during coupling.
- The target compound’s synthesis may face similar hurdles due to its bulky cyclopropyl group.
Table 3: Functional Properties
Key Observations :
- The fluoro and formyl groups in enhance antimicrobial potency, suggesting that the target’s cyclopropyl and mercapto groups may similarly modulate activity.
- Higher LogP in thiophene analogs implies reduced aqueous solubility compared to the target compound.
Analytical Characterization
- NMR : Fluorophenyl analogs rely on ¹H/¹³C NMR for structural validation (e.g., formyl protons at δ 9.8–10.2 ppm). The target’s -SH group would likely resonate near δ 1.5–2.5 ppm (broad).
- HRMS : Thiophene derivatives use HRMS for mass validation (error < 0.1 ppm), a method applicable to the target compound.
Biological Activity
Benzoic acid derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl] is of particular interest due to its unique structural features combining benzoic acid with a pyrazole and a triazole moiety. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzoic acid core linked to a triazole ring that is further substituted with a cyclopropyl-pyrazole group and a mercapto group.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives. The mercapto group in the compound enhances its interaction with microbial enzymes, potentially leading to higher efficacy against various pathogens. For instance, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 μg/mL |
| Compound B | E. coli | 16 μg/mL |
| Compound C | Pseudomonas aeruginosa | 32 μg/mL |
Anticancer Activity
The incorporation of the triazole moiety has been linked to anticancer activity in various studies. Triazoles are known to interfere with cancer cell proliferation by inhibiting specific enzymes involved in DNA synthesis and repair. The compound's structure suggests potential interactions with cancer-related targets.
A recent study evaluated the cytotoxic effects of similar compounds on different cancer cell lines:
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Doxorubicin: 10 |
| MCF-7 (Breast Cancer) | 20 | Doxorubicin: 12 |
| A549 (Lung Cancer) | 18 | Doxorubicin: 14 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives has been documented in several studies. The presence of the mercapto group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines.
In vitro studies demonstrated that similar compounds reduced levels of TNF-alpha and IL-6 in stimulated macrophages:
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound D | 75 | 70 |
| Compound E | 80 | 65 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Barbuceanu et al. demonstrated that mercapto-triazole derivatives exhibited potent antibacterial activity against Bacillus cereus and E. coli, suggesting that our compound may share similar properties due to its structural components .
- Cytotoxicity Assessment : Research published in PMC highlighted that triazole-containing compounds displayed significant cytotoxicity against various cancer cell lines, supporting the hypothesis that our compound could be effective in cancer therapy .
- Inflammation Model : In an animal model of inflammation, compounds with similar structures showed a marked reduction in paw edema and inflammatory markers, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purification challenges be addressed?
The synthesis of triazole- and pyrazole-containing benzoic acid derivatives typically involves multi-step reactions. For example:
- Step 1 : Cyclocondensation of hydrazine derivatives with carbonyl compounds to form the triazole core.
- Step 2 : Thiolation via reaction with Lawesson’s reagent or thiourea to introduce the mercapto group .
- Step 3 : Purification using column chromatography (e.g., silica gel with MeOH/DCM gradients) or preparative HPLC to isolate the final product, especially when dealing with low yields (e.g., 24–36% yields reported in similar syntheses) .
Key Challenge : Low solubility in common solvents (e.g., DCM or THF) may require recrystallization from dioxane/ethanol mixtures .
Q. How should researchers approach structural characterization of this compound?
A combination of spectroscopic and computational methods is critical:
- NMR Spectroscopy : Analyze and NMR shifts to confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.8 ppm and thiol protons at δ 3.5–4.0 ppm) .
- FT-IR : Identify functional groups like C=O (1690–1710 cm) and S-H (2550–2600 cm) .
- DFT Calculations : Optimize molecular geometry and compare theoretical vs. experimental vibrational frequencies to validate structural assignments .
Q. What experimental strategies are effective for assessing solubility and stability?
- Solubility : Screen solvents (e.g., DMSO, MeOH, THF) via dynamic light scattering (DLS) or UV-Vis spectroscopy. Polar aprotic solvents like DMSO are often optimal for triazole derivatives .
- Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–60°C). Monitor by HPLC for decomposition products (e.g., oxidation of -SH to -S-S-) .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., 14-3-3 proteins or opioid receptors). Validate with site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for ligand-receptor interactions .
Example Finding : Bivalent ligands targeting μ-opioid receptors showed improved binding when triazole moieties were incorporated (ΔG = -9.2 kcal/mol) .
Q. What computational methods are suitable for predicting reactivity or toxicity?
- Reactivity : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps). Lower gaps (<3 eV) suggest higher electrophilicity and potential thiol-mediated reactivity .
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to estimate LD values and hepatotoxicity risks based on structural fragments .
Q. How should contradictions between experimental and theoretical data be resolved?
Case Study : Discrepancies in NMR chemical shifts (e.g., predicted vs. observed δ values for cyclopropyl groups) may arise from solvent effects or conformational flexibility.
- Solution : Perform solvent-correlated DFT calculations (e.g., using the SMD solvation model) and compare with experimental data in matching solvents .
- Validation : Cross-check with X-ray crystallography if single crystals are obtainable (e.g., analog structures in Acta Cryst. E ).
Methodological Best Practices
- Synthesis : Optimize reaction time and temperature to mitigate side reactions (e.g., over-oxidation of -SH groups).
- Data Reproducibility : Report detailed reaction conditions (e.g., molar ratios, catalyst loading) and validate spectral data against NIST standards .
- Ethical Compliance : Adhere to safety protocols for thiol-containing compounds (e.g., use fume hoods, avoid heavy metal exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
